4-chloro-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
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Overview
Description
4-chloro-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a sulfonamide moiety
Preparation Methods
The synthesis of 4-chloro-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve the use of automated synthesis equipment and large-scale reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring and benzamide group can bind to enzymes or receptors, modulating their activity. The sulfonamide moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and benzamides. Compared to these, 4-chloro-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Examples of similar compounds include:
Thiazole derivatives: Compounds with a thiazole ring, such as thiamine (Vitamin B1).
Benzamides: Compounds with a benzamide group, such as sulpiride, an antipsychotic medication.
Properties
Molecular Formula |
C16H18ClN3O3S2 |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(1,1-dioxothiazinan-2-yl)benzamide |
InChI |
InChI=1S/C16H18ClN3O3S2/c1-10-11(2)24-16(18-10)19-15(21)12-5-6-13(17)14(9-12)20-7-3-4-8-25(20,22)23/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,19,21) |
InChI Key |
DJYXNRWTJWUCPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=C(C=C2)Cl)N3CCCCS3(=O)=O)C |
Origin of Product |
United States |
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